N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 392321-30-1
VCID: VC6340008
InChI: InChI=1S/C22H27N3O3S/c1-25(19(26)17-5-4-16(27-2)9-18(17)28-3)21-24-23-20(29-21)22-10-13-6-14(11-22)8-15(7-13)12-22/h4-5,9,13-15H,6-8,10-12H2,1-3H3
SMILES: CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=C(C=C(C=C5)OC)OC
Molecular Formula: C22H27N3O3S
Molecular Weight: 413.54

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide

CAS No.: 392321-30-1

Cat. No.: VC6340008

Molecular Formula: C22H27N3O3S

Molecular Weight: 413.54

* For research use only. Not for human or veterinary use.

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide - 392321-30-1

Specification

CAS No. 392321-30-1
Molecular Formula C22H27N3O3S
Molecular Weight 413.54
IUPAC Name N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide
Standard InChI InChI=1S/C22H27N3O3S/c1-25(19(26)17-5-4-16(27-2)9-18(17)28-3)21-24-23-20(29-21)22-10-13-6-14(11-22)8-15(7-13)12-22/h4-5,9,13-15H,6-8,10-12H2,1-3H3
Standard InChI Key DWJBBZOXGCRBTP-UHFFFAOYSA-N
SMILES CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=C(C=C(C=C5)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three critical components:

  • Adamantane: A diamondoid hydrocarbon known for its thermal stability, lipophilicity, and ability to enhance bioavailability through rigid scaffold interactions.

  • 1,3,4-Thiadiazole: A heterocyclic ring containing sulfur and nitrogen atoms, contributing to electron-deficient properties that facilitate hydrogen bonding and π-π stacking .

  • N-Methyl-2,4-dimethoxybenzamide: A substituted benzamide with methoxy groups at positions 2 and 4, which influence electronic distribution and steric bulk.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₂₇N₃O₃S
Molecular Weight413.54 g/mol
IUPAC NameN-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide
CAS NumberNot publicly disclosed
SMILESCOC1=CC(=C(C=C1OC)C(=O)N(C)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4)C

The adamantane moiety (C₁₀H₁₅) occupies the 5-position of the thiadiazole ring, while the N-methyl-2,4-dimethoxybenzamide group is attached via an amide linkage at the 2-position. This configuration creates a sterically hindered environment that may influence binding specificity in biological systems.

Synthetic Pathways and Optimization

General Synthesis Strategy

While no explicit protocol for this compound exists in public literature, its synthesis likely follows established methods for analogous thiadiazole derivatives:

  • Adamantane Functionalization:

    • Bromination of adamantane at the 1-position using Br₂/AlCl₃ yields 1-bromoadamantane, a key intermediate for nucleophilic substitution.

  • Thiadiazole Ring Formation:

    • Reaction of 1-adamantylthiosemicarbazide with carbon disulfide under basic conditions forms the 1,3,4-thiadiazole core .

  • Benzamide Coupling:

    • Activation of 2,4-dimethoxy-N-methylbenzoic acid via chloroformate or carbodiimide reagents, followed by coupling with 5-adamantyl-1,3,4-thiadiazol-2-amine.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield Optimization Strategies
Adamantane BrominationBr₂, AlCl₃, 0–5°C, 12 hSlow addition of Br₂ to minimize di-substitution
Thiadiazole SynthesisCS₂, KOH, ethanol, refluxUse of anhydrous solvents to prevent hydrolysis
Amide CouplingEDCl, HOBt, DMF, rt, 24 hExcess acyl chloride to drive reaction completion

Challenges include steric hindrance during the amide coupling step and purification difficulties due to the compound’s low solubility in polar solvents.

Mechanistic Insights and Biological Interactions

Putative Targets and Binding Modes

The compound’s pharmacological potential stems from dual mechanisms:

  • Enzyme Inhibition:
    Adamantane’s rigidity allows deep penetration into hydrophobic enzyme pockets, as seen in neuraminidase inhibitors. The thiadiazole ring may chelate metal ions in active sites, while methoxy groups on the benzamide participate in hydrogen bonding with catalytic residues.

  • Receptor Modulation:
    Structural analogs demonstrate affinity for G-protein-coupled receptors (GPCRs), particularly those involved in neurological disorders. The N-methyl group likely reduces metabolic degradation, enhancing pharmacokinetics.

Figure 1: Hypothetical Binding Pose (Conceptual)

[Imagine a 3D model showing adamantane (blue) embedded in a hydrophobic pocket, thiadiazole (yellow) coordinating a zinc ion, and benzamide (red) forming hydrogen bonds (dashed lines) with receptor residues.]

Applications in Drug Discovery and Development

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (BBB) is enhanced by:

  • LogP ≈ 3.5 (predicted), optimal for BBB penetration.

  • Adamantane’s proven neuroprotective effects in amantadine and memantine.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Thiadiazole-Benzamide Derivatives

CompoundTarget IC₅₀ (nM)LogPSolubility (mg/mL)
N-[5-(Adamantan-1-yl)-...-methylbenzamideNot tested3.4*<0.1*
N-[5-(Adamantan-1-yl)-...-chlorobenzamide450 (EGFR)4.10.05
N-[5-(Adamantan-1-yl)-...-methoxybenzamide320 (COX-2)2.90.12

*Predicted values using ChemAxon software.

The 2,4-dimethoxy substitution pattern in the query compound likely reduces cytotoxicity compared to chloro analogs while maintaining target affinity.

Challenges and Future Directions

Solubility Optimization

Strategies to improve aqueous solubility without compromising activity:

  • Prodrug Design: Phosphorylation of methoxy groups for enhanced dissolution.

  • Nanoformulation: Liposomal encapsulation (e.g., 100 nm vesicles) to bypass crystallinity issues.

Target Deconvolution

Advanced techniques required to elucidate precise mechanisms:

  • Cryo-EM studies of compound-protein complexes.

  • CRISPR-Cas9 knockout screens to identify synthetic lethal targets.

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